2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol
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Overview
Description
2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol is an organic compound that belongs to the class of oxazolidines. This compound features a phenol group attached to an oxazolidine ring, which is further substituted with tert-butyl and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol typically involves the reaction of a phenol derivative with an oxazolidine precursor. One common method includes the use of tert-butyl and methyl-substituted oxazolidine, which reacts with a phenol compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the oxazolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-tert-Butyl-3-methyl-1,3-oxazolidin-5-yl)phenol: The parent compound with unique structural features.
tert-Butyl (3S)-5-methyl-3-[[(4R,5S)-4-methyl-2-oxo-5-phenyl-1,3-oxazolidin-3-yl]carbonyl]hexanoate: A similar compound with a different substitution pattern on the oxazolidine ring.
tert-Butyl (3S)-5-methyl-3-[[(4R,5S)-4-methyl-2-oxo-5-phenyl-1,3-oxazolidin-3-yl]carbonyl]heptanoate: Another related compound with variations in the alkyl chain length.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both tert-butyl and methyl groups on the oxazolidine ring, along with the phenol group, makes it a versatile compound for various applications .
Properties
CAS No. |
114090-47-0 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(2-tert-butyl-3-methyl-1,3-oxazolidin-5-yl)phenol |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)13-15(4)9-12(17-13)10-7-5-6-8-11(10)16/h5-8,12-13,16H,9H2,1-4H3 |
InChI Key |
RCAFBYLPBJRXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1N(CC(O1)C2=CC=CC=C2O)C |
Origin of Product |
United States |
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